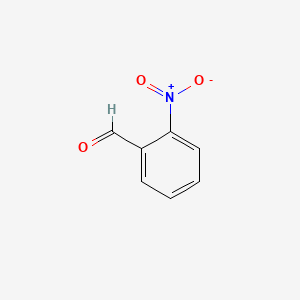

2-Nitrobenzaldehyde

Description

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWKITSNTDAEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022060 | |

| Record name | 2-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline] | |

| Record name | 2-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-89-6 | |

| Record name | 2-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48B18Q9B8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of 2-Nitrobenzaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Nitrobenzaldehyde, a crucial intermediate in organic synthesis. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties

2-Nitrobenzaldehyde is a pale yellow crystalline powder at room temperature.[1][2] Its physical characteristics are fundamental to its handling, storage, and application in various chemical syntheses. The melting and boiling points are critical parameters for purification processes such as recrystallization and distillation, respectively.

Quantitative Data Summary

The melting and boiling points of 2-Nitrobenzaldehyde, as reported across various scientific sources, are summarized below. It is important to note that boiling points can vary significantly with changes in atmospheric pressure.

| Physical Property | Value Range | Specific Reported Values |

| Melting Point | 41 - 46 °C | 43 °C[3], 41 - 43 °C[4], 42-44 °C[5], 44 °C, 41-46 °C, 41-45 °C, 40-45 °C |

| Boiling Point | 152 - 285 °C | 152 °C, 285 °C, 153 °C at 23 torr, 274 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is essential for the characterization and purity assessment of 2-Nitrobenzaldehyde. The following are standard laboratory methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-Nitrobenzaldehyde is packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern melting point apparatus).

-

Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination (Capillary Method)

The capillary method can also be adapted for the determination of the boiling point of a liquid, particularly for small sample volumes.

Methodology:

-

Sample Preparation: A small amount of 2-Nitrobenzaldehyde is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This is then heated in a suitable heating bath, such as a Thiele tube.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like 2-Nitrobenzaldehyde.

Caption: Workflow for determining the physical properties of 2-Nitrobenzaldehyde.

References

A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-nitrobenzaldehyde in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize 2-nitrobenzaldehyde in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical pathways and workflows.

Introduction

2-Nitrobenzaldehyde (C₇H₅NO₃) is a key intermediate in organic synthesis, widely employed in the pharmaceutical and dye industries.[1] Its utility as a precursor for various compounds, including the historic synthesis of indigo dye and its modern application as a photoremovable protecting group, makes understanding its solubility profile in different organic solvents crucial for reaction optimization, purification, and formulation development.[2][3] This guide aims to provide a centralized resource on the solubility of 2-nitrobenzaldehyde, compiling available quantitative data and outlining standardized experimental methodologies.

Quantitative Solubility Data

The solubility of 2-nitrobenzaldehyde in a range of organic solvents has been experimentally determined. The following table summarizes the mole fraction solubility (x₁) of 2-nitrobenzaldehyde at various temperatures. The data indicates that solubility generally increases with temperature across all tested solvents. Among the solvents listed, acetone was found to be the most effective solvent, while cyclohexane was the least effective.[4][5]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Acetone | 278.15 | 0.4983 |

| 283.15 | 0.5586 | |

| 288.15 | 0.6231 | |

| 293.15 | 0.6923 | |

| 298.15 | 0.7668 | |

| Ethyl Acetate | 278.15 | 0.3891 |

| 283.15 | 0.4458 | |

| 288.15 | 0.5082 | |

| 293.15 | 0.5769 | |

| 298.15 | 0.6525 | |

| n-Butyl Acetate | 278.15 | 0.3112 |

| 283.15 | 0.3625 | |

| 288.15 | 0.4198 | |

| 293.15 | 0.4837 | |

| 298.15 | 0.5546 | |

| Toluene | 278.15 | 0.2887 |

| 283.15 | 0.3379 | |

| 288.15 | 0.3935 | |

| 293.15 | 0.4559 | |

| 298.15 | 0.5256 | |

| Ethanol | 278.15 | 0.2115 |

| 283.15 | 0.2543 | |

| 288.15 | 0.3038 | |

| 293.15 | 0.3609 | |

| 298.15 | 0.4265 | |

| n-Propanol | 278.15 | 0.1789 |

| 283.15 | 0.2163 | |

| 288.15 | 0.2598 | |

| 293.15 | 0.3102 | |

| 298.15 | 0.3683 | |

| n-Butanol | 278.15 | 0.1554 |

| 283.15 | 0.1882 | |

| 288.15 | 0.2265 | |

| 293.15 | 0.2711 | |

| 298.15 | 0.3227 | |

| Isopropanol | 278.15 | 0.1421 |

| 283.15 | 0.1725 | |

| 288.15 | 0.2081 | |

| 293.15 | 0.2497 | |

| 298.15 | 0.2981 | |

| Cyclohexane | 278.15 | 0.0234 |

| 283.15 | 0.0298 | |

| 288.15 | 0.0378 | |

| 293.15 | 0.0479 | |

| 298.15 | 0.0607 |

Data sourced from a study on the solid-liquid phase equilibrium of 2-nitrobenzaldehyde in various solvents.

Qualitative solubility information indicates that 2-nitrobenzaldehyde is also soluble in ether and dichloromethane, and sparingly soluble to insoluble in water.

Experimental Protocols for Solubility Determination

The following section details standardized methodologies for the experimental determination of the solubility of 2-nitrobenzaldehyde in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a direct and highly reliable method for determining thermodynamic solubility.

1. Preparation of Saturated Solution:

-

Add an excess amount of 2-nitrobenzaldehyde to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Visually confirm the presence of undissolved solid to ensure the solution is saturated.

2. Sample Collection and Filtration:

-

Cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the equilibrium temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container to remove any undissolved particles.

3. Determination of Solute Mass:

-

Evaporate the solvent from the filtered saturated solution under reduced pressure or in a calibrated oven at a temperature that will not cause decomposition of the 2-nitrobenzaldehyde.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved 2-nitrobenzaldehyde.

4. Calculation of Solubility:

-

Calculate the solubility using the mass of the dissolved 2-nitrobenzaldehyde and the volume of the solvent used. The solubility can be expressed in various units, such as g/100 mL or mol/L.

UV/Vis Spectrophotometry

This method is suitable for determining the solubility of compounds that have a chromophore, such as 2-nitrobenzaldehyde.

1. Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 2-nitrobenzaldehyde in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

2. Preparation of Calibration Curve:

-

Prepare a stock solution of 2-nitrobenzaldehyde of a known concentration in the chosen solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

3. Analysis of Saturated Solution:

-

Prepare a saturated solution of 2-nitrobenzaldehyde as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, filter the supernatant.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

4. Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 2-nitrobenzaldehyde in the solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the solute has low solubility.

1. Method Development and Calibration:

-

Develop a suitable HPLC method for the analysis of 2-nitrobenzaldehyde, including the selection of a column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of 2-nitrobenzaldehyde of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

2. Analysis of Saturated Solution:

-

Prepare a saturated solution of 2-nitrobenzaldehyde as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, filter the supernatant.

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

3. Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 2-nitrobenzaldehyde in the solvent.

Visualizations of Relevant Pathways and Workflows

Baeyer-Drewson Indigo Synthesis

2-Nitrobenzaldehyde is a key starting material in the historic Baeyer-Drewson synthesis of indigo dye. The reaction involves the condensation of 2-nitrobenzaldehyde with acetone in a basic solution.

Caption: Baeyer-Drewson Indigo Synthesis Pathway.

2-Nitrobenzaldehyde as a Photoremovable Protecting Group

In modern organic synthesis and chemical biology, the 2-nitrobenzyl group, derived from 2-nitrobenzaldehyde, is a widely used photoremovable protecting group (PPG). It allows for the controlled release of a protected functional group upon irradiation with UV light.

Caption: Photocleavage of a 2-Nitrobenzyl Protecting Group.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of 2-nitrobenzaldehyde using the experimental methods described in this guide.

Caption: General Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitrobenzaldehyde from 2-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries. The document details various methodologies, presenting comparative quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways.

Introduction

2-Nitrobenzaldehyde is a crucial building block in the synthesis of a wide array of organic compounds, most notably in the production of pharmaceuticals such as nifedipine, a calcium channel blocker.[1] Its synthesis from the readily available and inexpensive starting material, 2-nitrotoluene, has been the subject of extensive research, leading to the development of several distinct synthetic strategies. These methods range from classic multi-step procedures to more streamlined one-pot reactions and catalytic oxidations. This guide will explore the most significant of these, providing the necessary technical details for their evaluation and implementation in a laboratory or industrial setting.

Comparative Analysis of Synthetic Methodologies

The conversion of 2-nitrotoluene to 2-nitrobenzaldehyde can be broadly categorized into indirect and direct oxidation routes. The deactivating effect of the nitro group on the toluene ring makes the direct oxidation of the methyl group challenging.[2] Consequently, many established methods rely on the initial activation of the methyl group.

| Method | Key Reagents | Intermediate(s) | Reported Yield | Advantages | Disadvantages |

| Lapworth Synthesis (Modified) | 2-Propylnitrite, Sodium Methoxide, HCl | 2-Nitrobenzaldehyde oxime | 24% | One-pot synthesis, avoids highly toxic or carcinogenic reagents.[1] | Use of flammable and explosive 2-propylnitrite.[1] |

| Oxidation via Phenylpyruvic Acid | Diethyl oxalate, Sodium Methylate, Potassium Permanganate | 2-Nitrophenylpyruvic acid | 40.3% (based on converted 2-nitrotoluene)[3] | High yield, readily available starting materials. | Multi-step process, use of strong oxidizing agent. |

| Halogenation-Oxidation | Bromine, DMSO, Sodium Bicarbonate | 2-Nitrobenzyl bromide | High yield and purity reported. | Good yields. | Multi-step process, use of expensive and hazardous bromine compounds. |

| Biomimetic Catalytic Oxidation | Metalloporphyrins, O₂, NaOH | Direct oxidation | Up to 25.9% yield, 54.2% selectivity | "Green" synthesis using dioxygen as the oxidant. | Requires specialized catalysts, moderate yields. |

Experimental Protocols

Modified Lapworth Synthesis of 2-Nitrobenzaldehyde

This one-pot method proceeds through the formation and subsequent hydrolysis of the corresponding oxime.

Experimental Workflow:

References

A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Nitrobenzaldehyde through the nitration of benzaldehyde. It covers the core chemical principles, detailed experimental protocols, and strategies for optimizing the yield of the desired ortho isomer while minimizing byproduct formation. The information is curated for professionals in research and drug development who require a thorough understanding of this important chemical transformation.

Introduction

2-Nitrobenzaldehyde is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of two reactive functional groups: the aldehyde and the nitro group, which can be readily transformed into other functionalities. The direct nitration of benzaldehyde is a common method for producing nitrobenzaldehydes; however, the reaction typically yields a mixture of isomers, with the meta isomer being the predominant product under standard conditions.[1][2][3] This guide focuses on the methodologies and underlying principles for maximizing the formation of the ortho isomer, 2-Nitrobenzaldehyde.

The Chemistry of Benzaldehyde Nitration

The nitration of benzaldehyde is an electrophilic aromatic substitution reaction. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, the direct nitration of benzaldehyde with a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) primarily yields 3-Nitrobenzaldehyde.

However, the regioselectivity of the reaction can be influenced by the reaction conditions. It has been proposed that a change in the reaction mechanism, potentially involving the coordination of the nitronium ion (NO₂⁺) with the aldehyde group, can facilitate an intramolecular rearrangement that favors substitution at the adjacent ortho position. This effect is reportedly enhanced by increasing the ratio of nitric acid to sulfuric acid in the nitrating mixture.

Byproducts and Mitigation Strategies

Several byproducts can form during the nitration of benzaldehyde, which can complicate the purification process and reduce the overall yield of the desired product. Common byproducts include:

-

Positional Isomers: meta-Nitrobenzaldehyde and para-Nitrobenzaldehyde are the most common isomeric byproducts.

-

Dinitrated Products: Over-nitration can lead to the formation of dinitrobenzaldehyde isomers.

-

Oxidation Products: The aldehyde group is susceptible to oxidation by the strong acidic and oxidizing conditions, leading to the formation of nitrobenzoic acids.

To minimize the formation of these byproducts, the following strategies are crucial:

-

Temperature Control: The nitration reaction is highly exothermic. Maintaining a low and constant temperature (typically between 0°C and 15°C) is critical to prevent over-nitration and side reactions.

-

Controlled Reagent Addition: A slow, dropwise addition of the benzaldehyde to the nitrating mixture helps to manage the reaction exotherm and maintain a controlled stoichiometric ratio of reactants.

-

Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation and oxidation products.

Experimental Protocols

The following protocols are based on established laboratory procedures for the nitration of benzaldehyde.

Protocol 1: Standard Nitration for Predominantly meta-Nitrobenzaldehyde

This protocol outlines the standard procedure for the nitration of benzaldehyde, which primarily yields the meta isomer.

Materials:

-

Benzaldehyde (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

tert-Butyl methyl ether (or other suitable organic solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum Ether

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.

-

Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure the temperature is maintained below 10°C.

-

Nitration: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition, which may take approximately one hour.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.

-

Isolation: Collect the precipitated crude product by vacuum filtration and wash it with cold water.

-

Purification: Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether. Wash the organic phase with a 5% NaHCO₃ solution to remove acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a solvent mixture such as toluene/petroleum ether.

Protocol 2: Modified Nitration to Enhance ortho-Nitrobenzaldehyde Yield

This protocol is a modification of the standard procedure aimed at increasing the yield of the ortho isomer. The key difference is the higher ratio of nitric acid to sulfuric acid.

Materials: Same as Protocol 1.

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.

-

Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.

-

Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.

-

Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.

Data Presentation

The distribution of isomers in the nitration of benzaldehyde is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions obtained under different conditions.

| H₂SO₄ (%) | HNO₃ (%) | H₂O (%) | Temperature (°C) | 2-Nitrobenzaldehyde (%) | 3-Nitrobenzaldehyde (%) | 4-Nitrobenzaldehyde (%) |

| 60 | 20 | 20 | 20 | ~18 | ~80 | Traces |

| 50 | 30 | 20 | 20 | ~25 | ~73 | Traces |

| 40 | 40 | 20 | 20 | ~35 | ~62 | Traces |

| 30 | 50 | 20 | 20 | ~45 | ~50 | Traces |

Table adapted from data presented in studies on benzaldehyde nitration.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the nitration of benzaldehyde, highlighting the pathway that leads to the formation of the ortho isomer through the coordination of the nitronium ion with the aldehyde group.

Caption: Proposed reaction mechanism for the nitration of benzaldehyde.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of nitrobenzaldehydes.

Caption: General experimental workflow for benzaldehyde nitration.

Conclusion

The synthesis of 2-Nitrobenzaldehyde via the direct nitration of benzaldehyde presents a challenge due to the inherent directing effects of the aldehyde group. However, by carefully controlling the reaction conditions, particularly the composition of the nitrating mixture and the temperature, it is possible to significantly enhance the yield of the desired ortho isomer. For applications requiring high purity, subsequent purification steps to remove isomeric and other byproducts are essential. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize 2-Nitrobenzaldehyde for their specific applications.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzaldehyde, an aromatic aldehyde bearing a nitro group ortho to the formyl functionality, serves as a versatile precursor in a multitude of organic transformations. The electronic interplay between the electron-withdrawing nitro group and the electrophilic aldehyde dictates its reactivity, making it a valuable building block for the synthesis of a wide array of compounds, from iconic dyes to complex heterocyclic scaffolds and photolabile protecting groups. This technical guide provides a comprehensive exploration of the core reaction mechanisms of 2-nitrobenzaldehyde, including detailed experimental protocols, quantitative data, and mechanistic pathway visualizations, to empower researchers in harnessing its synthetic potential.

Core Reaction Mechanisms

The reactivity of 2-nitrobenzaldehyde is primarily governed by the chemistry of its two functional groups: the aldehyde and the nitro group. The aldehyde group readily undergoes nucleophilic attack and condensation reactions, while the nitro group can be reduced to an amine, opening pathways for cyclization reactions. Furthermore, the ortho positioning of these groups enables unique intramolecular reactions and imparts specific properties, such as its use as a photolabile protecting group.

Baeyer–Drewsen Indigo Synthesis

One of the most historically significant reactions of 2-nitrobenzaldehyde is its condensation with acetone in the presence of a base to produce indigo dye. This reaction, first reported by Adolf von Baeyer and Viggo Drewsen in 1882, proceeds through a series of aldol-type condensation and cyclization steps.[1][2]

Mechanism:

The reaction is initiated by the deprotonation of acetone by a base (e.g., NaOH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent intramolecular cyclization and dimerization ultimately lead to the formation of the iconic blue indigo pigment.[3][4][5]

Wittig Reaction

2-Nitrobenzaldehyde readily undergoes the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction involves a phosphonium ylide (Wittig reagent) and typically leads to the formation of a carbon-carbon double bond with predictable stereochemistry.

Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as the one used in the example below, generally favor the formation of the (E)-alkene.

Reduction of the Nitro Group

The nitro group of 2-nitrobenzaldehyde can be selectively reduced to an amino group, yielding 2-aminobenzaldehyde. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as quinolines.

Mechanism:

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. Common reducing agents include metals in acidic media (e.g., Fe/AcOH) or catalytic hydrogenation. The mechanism involves the sequential formation of nitroso and hydroxylamino intermediates, which are further reduced to the final amine.

Photolabile Protecting Group Chemistry

2-Nitrobenzaldehyde and its derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups, including alcohols, amines, and carboxylic acids. This application leverages the ability of the ortho-nitrobenzyl group to be cleaved by UV light, allowing for the controlled release of a protected molecule.

Mechanism:

Upon absorption of UV light (typically around 350 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form 2-nitrosobenzaldehyde as a byproduct. The quantum yield of this photolysis is a critical parameter, with a value of approximately 0.41 being recommended for 2-nitrobenzaldehyde itself.

Other Notable Reactions

While less common for 2-nitrobenzaldehyde itself compared to other aromatic aldehydes, the following reactions are theoretically possible and represent important classes of organic transformations.

Perkin Reaction

The Perkin reaction is a method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid. The electron-withdrawing nature of the nitro group in 2-nitrobenzaldehyde would increase the electrophilicity of the carbonyl carbon, potentially favoring this reaction.

Mechanism:

The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then adds to the aromatic aldehyde in an aldol-type reaction. Subsequent elimination of a molecule of water yields the unsaturated acid.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or ketones to esters using a peroxyacid. While aldehydes can be oxidized by various reagents, the Baeyer-Villiger oxidation offers a specific pathway. For aromatic aldehydes, this reaction can be catalyzed by water-tolerant Lewis acids.

Mechanism:

The peroxyacid adds to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the carboxylic acid and a molecule of the corresponding carboxylic acid from the peroxyacid.

Quantitative Data Summary

| Reaction | Reagents | Conditions | Product | Yield (%) | Reference |

| Baeyer–Drewsen Indigo Synthesis | 2-Nitrobenzaldehyde, Acetone, NaOH(aq) | Room Temperature | Indigo | Not specified | |

| Wittig Reaction | 2-Nitrobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | Microwave, 40% power, 2 min | Methyl (2E)-3-(2-nitrophenyl)acrylate | 94.6 | |

| Nitro Group Reduction | 2-Nitrobenzaldehyde, Fe, Acetic Acid | 80-100 °C, 2-4 hours | 2-Aminobenzaldehyde | High (not quantified) | |

| Nitro Group Reduction | o-Nitrotoluene, Sodium polysulfide, Isopropanol | 75 °C, 2 hours | 2-Aminobenzaldehyde | 97.9 | |

| Photolabile Protecting Group Cleavage | 2-Nitrobenzaldehyde | UV light (e.g., 308 nm) | 2-Nitrosobenzoic acid | Quantum Yield: ~0.41-0.5 |

Experimental Protocols

Baeyer–Drewsen Synthesis of Indigo

-

Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

-

Dilution: Add 35 mL of deionized water to the solution.

-

Base Addition: While stirring vigorously with a glass rod, carefully add 5 mL of 2 M sodium hydroxide solution.

-

Reaction: The solution will turn deep yellow, then darker, and a dark precipitate of indigo will appear within approximately 20 seconds. Continue stirring for 5 minutes.

-

Isolation: Collect the solid indigo by suction filtration.

-

Washing: Wash the precipitate with deionized water and then with ethanol.

-

Drying: Dry the indigo product.

Wittig Reaction of 2-Nitrobenzaldehyde

-

Mixing: In a reaction tube, mix 0.084 g (0.56 mmol) of 2-nitrobenzaldehyde powder with 0.174 g (0.522 mmol) of methyl (triphenylphosphoranylidene)acetate and 0.108 g of powdered silica gel.

-

Microwave Irradiation: Heat the mixture in a microwave oven at 40% power for 2 minutes.

-

Work-up: Grind the resulting gel to a powder by stirring and allow it to cool to room temperature.

-

Purification: Purify the product by column chromatography using a 50:50 ethyl acetate:hexane mobile phase.

-

Isolation: Evaporate the solvent to obtain the methyl (2E)-3-(2-nitrophenyl)acrylate product.

Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equiv) and an active methylene compound (1.1 equiv) in glacial acetic acid, add iron powder (4.0 equiv).

-

Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove iron residues.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent and purify by appropriate methods (e.g., chromatography or crystallization).

General Protocol for Photolytic Deprotection

-

Solution Preparation: Prepare a solution of the 2-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.

-

Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 350 nm). The irradiation time will depend on the quantum yield of the protecting group and the intensity of the light source.

-

Monitoring: Monitor the progress of the deprotection by a suitable analytical technique, such as TLC, HPLC, or NMR spectroscopy.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified to remove the 2-nitrosobenzaldehyde byproduct.

Conclusion

2-Nitrobenzaldehyde is a versatile and valuable reagent in organic synthesis, offering access to a diverse range of molecular architectures. A thorough understanding of its core reaction mechanisms—including the Baeyer–Drewsen indigo synthesis, the Wittig reaction, nitro group reduction, and its application as a photolabile protecting group—is essential for its effective utilization in research and development. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams serve as a comprehensive resource for scientists and professionals in the fields of chemistry and drug discovery, facilitating the design of novel synthetic strategies and the development of new chemical entities.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 3. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

- 4. [PDF] On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo | Semantic Scholar [semanticscholar.org]

- 5. books.rsc.org [books.rsc.org]

2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 2-Nitrobenzaldehyde (CAS No. 552-89-6). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

2-Nitrobenzaldehyde is a yellow crystalline solid.[1] It is an aromatic aldehyde with a nitro group attached to the benzaldehyde ring.[1] This structure influences its reactivity and biological activity.[1]

Hazard Identification and Classification

2-Nitrobenzaldehyde is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Table 1: GHS Hazard Classification for 2-Nitrobenzaldehyde

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Diagram 1: GHS Hazard Pictograms for 2-Nitrobenzaldehyde

Quantitative Safety Data

A summary of key quantitative safety data for 2-Nitrobenzaldehyde is provided in Table 2. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: Quantitative Safety Data for 2-Nitrobenzaldehyde

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₇H₅NO₃ | |

| Molecular Weight | 151.12 g/mol | |

| Melting Point | 41 - 44 °C (105.8 - 111.2 °F) | |

| Boiling Point | 153 °C (307.4 °F) @ 23 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| Toxicity Data | ||

| Acute Oral Toxicity (LD50, Mouse) | 600 mg/kg | |

| Exposure Limits | ||

| Oregon PEL (Particulates not otherwise regulated - Total Dust) | 10 mg/m³ | |

| Oregon PEL (Particulates not otherwise regulated - Respirable Fraction) | 5 mg/m³ | |

| Michigan Exposure Limits (Particulates not otherwise regulated, Respirable dust) | 5 mg/m³ | |

| NFPA 704 Rating | ||

| Health | 2 | |

| Flammability | 1 | |

| Reactivity | 0 | |

| HMIS Rating | ||

| Health Hazard | 2 | |

| Fire Hazard | 1 | |

| Reactivity | 0 |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with 2-Nitrobenzaldehyde.

4.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

-

Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield may be necessary when there is a splash hazard.

-

Skin Protection: Nitrile rubber gloves should be worn and inspected for integrity before use. A lab coat or a chemical-resistant apron is also required.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) should be used.

4.2. Engineering Controls

-

Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. A chemical fume hood is highly recommended for all manipulations of 2-Nitrobenzaldehyde.

4.3. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust. Do not ingest or breathe dust. Wash hands thoroughly after handling. Empty containers may pose a fire risk and should be handled with care.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and in their original packaging. Store away from incompatible materials such as strong oxidizing agents, bases, and acids.

Diagram 2: Experimental Workflow for Handling 2-Nitrobenzaldehyde

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.

-

Major Spills: Evacuate unnecessary personnel. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. For large fires, a water spray or fog can be used.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: The product is combustible and may burn if ignited. Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Dust clouds may form an explosive mixture with air.

Stability and Reactivity

-

Chemical Stability: 2-Nitrobenzaldehyde is stable under normal ambient and anticipated storage and handling conditions. It is noted to be air-sensitive.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Disposal Considerations

Dispose of 2-Nitrobenzaldehyde and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as hazardous waste.

This guide is intended to be a comprehensive resource for the safe handling of 2-Nitrobenzaldehyde. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

2-Nitrobenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Nitrobenzaldehyde, a pale yellow crystalline solid, serves as a pivotal intermediate in a wide array of organic transformations. Its unique molecular architecture, featuring an electrophilic aldehyde and a reducible nitro group positioned ortho to each other, allows for a diverse range of chemical manipulations. This guide provides a comprehensive overview of its applications in the synthesis of heterocyclic compounds, its role as a photoremovable protecting group, and detailed experimental protocols for key reactions.

Physicochemical Properties of 2-Nitrobenzaldehyde

A summary of the key physical and chemical properties of 2-nitrobenzaldehyde is presented below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

| Property | Value | References |

| Molecular Formula | C₇H₅NO₃ | [1] |

| Molar Mass | 151.12 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 152 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether, and benzene. |

Key Synthetic Applications

2-Nitrobenzaldehyde is a versatile precursor for the synthesis of a variety of organic molecules, most notably indigo dyes and quinoline derivatives. It is also a foundational component for the development of photoremovable protecting groups.

The Baeyer-Drewson Indigo Synthesis

One of the most classic applications of 2-nitrobenzaldehyde is in the Baeyer-Drewson synthesis of indigo. This reaction, first reported in 1882, involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base. Although largely replaced by other methods for industrial-scale production, it remains a common and illustrative laboratory synthesis.

Materials:

-

2-Nitrobenzaldehyde

-

Acetone

-

2 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol

-

100 mL beaker

-

Stirring rod or magnetic stirrer

-

Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

To this solution, add 35 mL of deionized water and stir vigorously.

-

Slowly add 5 mL of 2 M sodium hydroxide solution to the mixture while continuing to stir.

-

A deep yellow color will initially form, which will then darken, and a dark precipitate of indigo will appear.

-

Continue stirring the mixture for 5 minutes to ensure complete precipitation.

-

Collect the solid indigo by suction filtration.

-

Wash the precipitate with deionized water until the filtrate runs colorless, then wash with a small amount of ethanol.

-

Allow the solid to dry completely.

Domino Nitro-Reduction Friedländer Quinoline Synthesis

A more contemporary and highly efficient application of 2-nitrobenzaldehyde is in the synthesis of substituted quinolines via a domino nitro-reduction Friedländer annulation. This one-pot reaction circumvents the need for the often unstable and less accessible 2-aminobenzaldehydes by generating them in situ from the corresponding 2-nitrobenzaldehydes. The in situ generated 2-aminobenzaldehyde then undergoes a classic Friedländer condensation with an active methylene compound to yield the quinoline product.

Materials:

-

2-Nitrobenzaldehyde

-

Active methylene compound (e.g., 2,4-pentanedione)

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Celite

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 equivalent) and the active methylene compound (e.g., 2,4-pentanedione, 3.0 equivalents) in glacial acetic acid.

-

Heat the mixture to 95-110 °C with vigorous stirring.

-

Once the temperature is reached, add iron powder (4.0 equivalents) portion-wise to the reaction mixture. A color change to brown is typically observed.

-

Maintain the temperature and continue heating for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

2-Nitrobenzyl Photoremovable Protecting Groups

The 2-nitrobenzyl group and its derivatives are widely used as photoremovable protecting groups (PPGs) in organic synthesis and chemical biology. These "caged compounds" allow for the spatial and temporal control of the release of a protected functional group upon irradiation with UV light. The photolytic cleavage mechanism is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.

The general mechanism involves the photo-induced formation of an aci-nitro intermediate, which then undergoes rearrangement to release the protected substrate and form 2-nitrosobenzaldehyde as a byproduct.

Summary of Quantitative Data

The following table summarizes key quantitative data for the reactions described above, providing a basis for experimental planning and optimization.

| Reaction | Substrate | Product | Reagents | Conditions | Yield | Reference |

| Baeyer-Drewson | 2-Nitrobenzaldehyde | Indigo | Acetone, NaOH | Aqueous, rt | Not specified | |

| Friedländer | 2-Nitrobenzaldehyde | Ethyl 2-(Trifluoromethyl)quinoline-3-carboxylate | Ethyl trifluoroacetoacetate, Fe, AcOH | 95-110 °C, 3-4 h | 90% | |

| Friedländer | 5-Fluoro-2-nitrobenzaldehyde | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | Phenylsulfonylacetone, Fe, AcOH | 95-110 °C, 3-4 h | 80% | |

| Friedländer | 2-Nitrobenzaldehyde | Methyl 2-(phenoxymethyl)quinoline-3-carboxylate | Methyl 3-phenoxy-2-oxopropanoate, Fe, AcOH | 95-110 °C, 3-4 h | 96% |

Conclusion

2-Nitrobenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its ability to participate in classic condensation reactions, modern domino processes, and function as a key component of photoremovable protecting groups underscores its importance to researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex and valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Baeyer-Drewson Indigo Synthesis Using 2-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of indigo dye via the Baeyer-Drewson reaction, utilizing 2-nitrobenzaldehyde and acetone. This synthesis, first reported in 1882, is a classic example of an aldol condensation and offers a straightforward method for producing indigo on a laboratory scale.[1][2]

Introduction

The Baeyer-Drewson indigo synthesis is a well-established method for the preparation of indigo dye. The reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base, typically sodium hydroxide.[1][3][4] This process proceeds through an aldol condensation mechanism to form an intermediate which then undergoes a series of cyclization and dimerization steps to yield the final indigo pigment. While not the primary industrial method for indigo production today, it remains a valuable and frequently demonstrated synthesis in organic chemistry laboratories due to its reliability and the visually distinct color change that indicates the reaction's progress.

Reaction and Mechanism

The overall reaction consists of the condensation of two molecules of 2-nitrobenzaldehyde with two molecules of acetone, facilitated by a base, to produce one molecule of indigo. The reaction is known to be an aldol condensation. The initial step involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl group of 2-nitrobenzaldehyde. A series of subsequent condensation, dehydration, and cyclization reactions ultimately lead to the formation of the indigo molecule.

Quantitative Data Summary

The following table summarizes the typical reactant quantities and reaction conditions for the Baeyer-Drewson indigo synthesis as reported in various laboratory protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| 2-Nitrobenzaldehyde | 1.0 g | 0.5 g | 1.0 g |

| Acetone | 20 mL | 10 mL | 20 mL |

| Sodium Hydroxide (NaOH) | 5 mL of 2 M solution | 2.5 mL of 2 M solution | 5 mL of 1 M solution |

| Water | 35 mL | 20 mL | 35 mL |

| Reaction Time | ~5 minutes of stirring | ~5 minutes at room temp. | 5-10 minutes of stirring |

| Precipitate Observation | Within 20 seconds | Immediate color change | Rapid precipitation |

| Typical Yield | Not specified | ~0.2 g (hypothetical) | 640 mg (37%) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of indigo from 2-nitrobenzaldehyde.

Protocol 1: Standard Laboratory Synthesis of Indigo

This protocol is adapted from several established laboratory procedures.

Materials:

-

2-Nitrobenzaldehyde (1.0 g)

-

Acetone (20 mL)

-

2 M Sodium Hydroxide (NaOH) solution (5 mL)

-

Deionized Water (35 mL)

-

Ethanol (for washing)

-

100 mL Beaker

-

Stirring Rod or Magnetic Stirrer

-

Büchner Funnel and Flask for vacuum filtration

Procedure:

-

In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

To this solution, add 35 mL of deionized water and stir vigorously.

-

While continuously stirring, carefully add 5 mL of 2 M sodium hydroxide solution.

-

A deep yellow color will appear almost immediately, which will then darken. A dark precipitate of indigo should begin to form within 20 seconds.

-

Continue to stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.

-

Collect the purple-blue precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water until the filtrate runs clear.

-

Follow with a wash of a small amount of ethanol (approximately 20 mL).

-

Allow the solid to dry completely. The final product is the indigo dye.

Protocol 2: Microscale Synthesis of Indigo

This protocol is suitable for smaller scale synthesis.

Materials:

-

2-Nitrobenzaldehyde (0.5 g)

-

Acetone (5 mL)

-

10% Sodium Hydroxide (NaOH) solution (1 mL)

-

Deionized Water (1.5 mL for NaOH dilution, 10 mL for washing)

-

Ethanol (10 mL for washing)

-

Test Tube (6-inch)

-

Suction Filtration Apparatus

Procedure:

-

Dissolve 0.5 g of 2-nitrobenzaldehyde in 5 mL of acetone in a 6-inch test tube.

-

In a separate container, mix 1 mL of 10% aqueous NaOH with 1.5 mL of distilled water.

-

Add the diluted NaOH solution dropwise to the test tube containing the 2-nitrobenzaldehyde solution.

-

Observe the formation of the dark blue indigo precipitate.

-

Allow the mixture to stand at room temperature for at least 5 minutes.

-

Cool the test tube in an ice bath for approximately 5 minutes.

-

Collect the solid indigo by suction filtration.

-

Wash the precipitate with 10 mL of distilled water, followed by 10 mL of ethanol.

-

Continue suction to help dry the product.

Visualizations

Reaction Pathway

The following diagram illustrates the simplified chemical transformation in the Baeyer-Drewson indigo synthesis.

References

Application Notes: Synthesis of Indigo via Baeyer-Drewson Reaction

Abstract

This document provides a detailed protocol for the synthesis of indigo dye through the Baeyer-Drewson reaction. This method involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde and acetone. The protocol is intended for researchers, scientists, and professionals in drug development and organic chemistry. It includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Indigo is a vibrant blue dye with a long history of use in textiles, most notably for coloring denim jeans.[1][2] The first synthesis of indigo was developed by Adolf von Baeyer in 1880, a discovery that was later recognized with a Nobel Prize.[1] The Baeyer-Drewson indigo synthesis, developed in 1882, is a classic organic reaction that demonstrates an aldol condensation.[3][4] In this reaction, 2-nitrobenzaldehyde reacts with acetone in the presence of a strong base, such as sodium hydroxide, to form indigo. Although not the primary method for industrial-scale production today, this synthesis is highly effective for laboratory-scale preparations and serves as an excellent example of this reaction class. The reaction proceeds through a series of condensation, tautomerization, and elimination steps to yield the final dark blue precipitate of indigo.

Experimental Protocol

Materials:

-

2-Nitrobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH), 2 M solution

-

Deionized Water

-

Ethanol

-

100 mL Beaker

-

Watchglass

-

Measuring cylinders (10 mL, 100 mL)

-

Glass stirring rod

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Preparation of Reactant Solution: Weigh 1.0 g of 2-nitrobenzaldehyde on a watchglass and transfer it to a 100 mL beaker. Add 20 mL of acetone to the beaker and stir to dissolve the 2-nitrobenzaldehyde.

-

Addition of Water: Dilute the acetone solution by adding 35 mL of deionized water while stirring.

-

Base-Catalyzed Condensation: Vigorously stir the solution with a glass rod. Carefully and dropwise, add 5 mL of 2 M sodium hydroxide solution. The solution will initially turn a deep yellow and then darken. A dark blue precipitate of indigo should appear within approximately 20 seconds.

-

Reaction Completion: Continue to stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.

-

Isolation of Product: Collect the purple-blue indigo precipitate by suction filtration using a Büchner funnel.

-

Washing the Product: Wash the collected solid with deionized water until the filtrate runs colorless (approximately 100 mL). Follow this with a wash using 20 mL of ethanol.

-

Drying: Continue suction for 5-10 minutes to partially dry the solid. For complete drying, transfer the indigo to a watch glass and dry in an oven at 100–120 °C for 30 minutes or allow it to air dry.

-

Yield Determination: Weigh the dry product to determine the final yield.

Safety Precautions:

-

2-Nitrobenzaldehyde is a mutagen and can cause skin irritation.

-

Sodium hydroxide is caustic and corrosive.

-

Acetone and ethanol are flammable.

-

Indigo will stain skin and clothing.

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, throughout the experiment.

Quantitative Data Summary

| Parameter | Value | Reference |

| Mass of 2-Nitrobenzaldehyde | 1.0 g | |

| Volume of Acetone | 20 mL | |

| Volume of Deionized Water | 35 mL | |

| Volume of 2 M NaOH | 5 mL | |

| Stirring Time after NaOH addition | 5 minutes | |

| Volume of Ethanol for washing | 20 mL | |

| Reported Yield (example) | 640 mg (37%) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of indigo.

Conclusion

The Baeyer-Drewson synthesis of indigo from 2-nitrobenzaldehyde and acetone is a robust and reliable method for producing this historic dye on a laboratory scale. The protocol detailed above provides a straightforward procedure that can be completed in a standard chemistry laboratory setting. The reaction is characterized by a rapid formation of the intensely colored product upon addition of the base. Proper execution of the washing steps is crucial for obtaining a pure product. This application note serves as a valuable resource for researchers and educators in the field of organic synthesis.

References

Application of 2-Nitrobenzaldehyde in the Synthesis of Schiff Bases: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of Schiff bases derived from 2-nitrobenzaldehyde. It includes a summary of their diverse applications, particularly in the fields of medicinal chemistry and catalysis, supported by quantitative data and detailed experimental procedures.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. 2-Nitrobenzaldehyde is a particularly useful precursor in the synthesis of Schiff bases due to the presence of the electron-withdrawing nitro group, which can significantly influence the electronic properties and biological activity of the resulting compounds. The ortho position of the nitro group can also introduce unique steric and coordination properties. Schiff bases derived from 2-nitrobenzaldehyde have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects, and their metal complexes are effective catalysts in various organic transformations.

Applications in Drug Development

Schiff bases synthesized from 2-nitrobenzaldehyde are of significant interest to drug development professionals due to their promising biological activities.

Antimicrobial Activity

Nitro-substituted Schiff bases have shown potent activity against a broad spectrum of bacteria and fungi. The imine group is considered crucial for their antimicrobial action, potentially by interfering with microbial cellular processes. The formation of metal complexes with these Schiff bases often enhances their antimicrobial efficacy.

Anticancer Activity

A growing body of research has highlighted the cytotoxic effects of 2-nitrobenzaldehyde-derived Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. Evidence suggests that these compounds can trigger the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[1][2][3]

Data Presentation

The following tables summarize quantitative data for a selection of Schiff bases synthesized from 2-nitrobenzaldehyde, providing a comparative overview of their physical and spectroscopic properties, as well as their biological activities.

Table 1: Physicochemical and Spectroscopic Data of 2-Nitrobenzaldehyde Schiff Bases

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | Reference |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | N,N'-Bis(2-nitrobenzylidene)-(1R,2R)-cyclohexane-1,2-diamine | 76.4 | 78-79 | 1640 | 8.67 | [4][5] |

| m-Nitroaniline | N-(2-nitrobenzylidene)-3-nitroaniline | - | - | ~1630 | - | |

| p-Nitroaniline | N-(2-nitrobenzylidene)-4-nitroaniline | - | - | - | - | |

| o-Phenylenediamine | N-(2-nitrobenzylidene)-o-phenylenediamine | 50 | 265 | 1525 | - | |

| Amino Acids (e.g., Glycine) | (2-nitrobenzyl)glycine (after reduction) | 87-96 | - | - | - |

Table 2: Biological Activity of 2-Nitrobenzaldehyde Schiff Bases and Their Metal Complexes

| Compound/Complex | Test Organism/Cell Line | Activity | Quantitative Data | Reference |

| Fe(II) complex of N-(2-nitrobenzylidene)-o-phenylenediamine | Antibacterial | - | - | |

| Schiff base from 2-nitrobenzaldehyde and various amines | Anticancer (Tongue Squamous Cell Carcinoma Fibroblasts - TSCCF) | Cytotoxicity | IC₅₀: 446.68 µg/mL | |

| Co(II) and Fe(III) complexes of a Schiff base | Anticancer (A549 Lung Cancer) | Cytotoxicity | IC₅₀: 1.72 µg/mL (Fe(III) complex) |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of Schiff bases from 2-nitrobenzaldehyde.

Protocol 1: General Synthesis of Schiff Bases via Reflux

This protocol describes a general method for the condensation reaction between 2-nitrobenzaldehyde and a primary amine.

Materials:

-

2-Nitrobenzaldehyde

-

Appropriate primary amine (e.g., substituted aniline, diamine)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as a catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

-

Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

-

Dry the purified product in a desiccator.

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the formation of metal complexes with the synthesized Schiff base ligand.

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, FeCl₃)

-

Ethanol or Methanol

-

Ammonia solution (to adjust pH, if necessary)

-

Beakers and stirring apparatus

Procedure:

-

Prepare a hot ethanolic solution of the synthesized Schiff base ligand.

-

In a separate beaker, prepare an ethanolic solution of the metal salt (typically in a 1:2 or 1:1 metal to ligand molar ratio).

-

Slowly add the metal salt solution to the hot Schiff base solution with constant stirring.

-

Adjust the pH of the solution by adding a few drops of ammonia if required to facilitate complex formation.

-

Continue stirring the reaction mixture for approximately 2-3 hours. A precipitate of the metal complex should form.

-

Collect the precipitate by filtration, wash with ethanol, and then with a small amount of diethyl ether.

-

Dry the metal complex in a desiccator over anhydrous CaCl₂.

Characterization

The synthesized Schiff bases and their metal complexes should be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch typically appears around 1600-1650 cm⁻¹) and the presence of other functional groups (e.g., NO₂).

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for Schiff base synthesis, a proposed signaling pathway for their anticancer activity, and a general catalytic cycle for oxidation reactions.

Caption: Experimental workflow for the synthesis and characterization of Schiff bases and their metal complexes.

References

- 1. Selective Anticancer Activity of Novel Schiff Base Co(II) and Fe(III) Complexes: Synthesis, Mechanisms, and Computational Insights [ejchem.journals.ekb.eg]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction